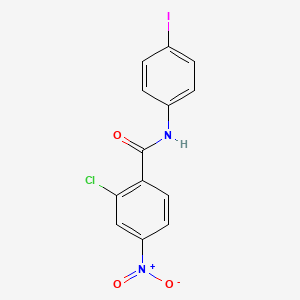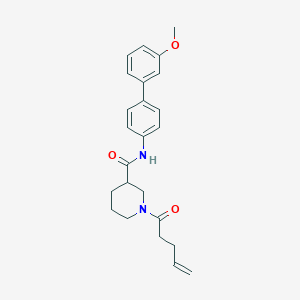![molecular formula C19H22ClN3O2 B6126703 3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride](/img/structure/B6126703.png)
3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride, commonly known as NPPB, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of chloride channels and has been used to investigate the role of chloride channels in various physiological processes.
Mécanisme D'action
NPPB is a potent inhibitor of chloride channels. It acts by binding to the extracellular domain of the channel and blocking the movement of chloride ions across the membrane. This results in a decrease in chloride conductance and membrane hyperpolarization. NPPB has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a versatile tool for investigating the function of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit airway smooth muscle contraction, cardiac function, and neuronal excitability. NPPB has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPPB in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at relatively low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation of using NPPB is its lack of specificity for chloride channels. It has been shown to inhibit other ion channels, such as potassium channels, at high concentrations.
Orientations Futures
There are several future directions for research on NPPB. One area of interest is the development of more specific chloride channel inhibitors. Another area of interest is the investigation of the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Additionally, the use of NPPB in drug discovery and development may be explored further. Overall, NPPB is a valuable tool for investigating the function of chloride channels in cells and tissues, and its potential applications in scientific research are vast.
Méthodes De Synthèse
The synthesis of NPPB involves the reaction of 3-(2-nitrophenyl)propenal with piperidine in the presence of pyridine. The resulting product is then purified and converted into the hydrochloride salt. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
NPPB has been extensively used in scientific research to investigate the role of chloride channels in various physiological processes. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the function of these channels in cells and tissues. NPPB has been used to investigate the role of chloride channels in airway smooth muscle contraction, cardiac function, and neuronal excitability.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-2-yl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-22(24)19-11-2-1-7-16(19)9-6-14-21-13-4-3-10-18(21)17-8-5-12-20-15-17;/h1-2,5-9,11-12,15,18H,3-4,10,13-14H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPLCXTFCGQJC-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![ethyl 2-anilino-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126651.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6126659.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)
![1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B6126667.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6126671.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6126676.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126679.png)

![5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6126700.png)

![5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B6126730.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)